tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . It is a solid compound that is typically stored at 4°C and protected from light . This compound is used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-aminophenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different biological activities and applications compared to its similar compounds .
Biological Activity
Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features, which suggest potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a piperidine ring substituted with a 2-aminophenyl group and a tert-butyl ester, which enhances its lipophilicity and may influence its biological activity and solubility.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 276.38 g/mol |
LogP (Octanol-Water) | 3.5 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperidine ring contributes to the compound's structural stability, while the aminophenyl group can engage in hydrogen bonding and electrostatic interactions with various biological molecules. These interactions may influence several biochemical pathways, including those related to cell growth and inflammatory responses.
Biological Activity
Preliminary studies have indicated that this compound possesses several biological activities:
- Antitumor Activity : In vitro studies using human glioblastoma cell lines (e.g., U251-MG) have demonstrated that treatment with this compound significantly reduces cell proliferation. An IC50 value of approximately 400 nM was observed, indicating potent antitumor effects through mechanisms independent of AKT phosphorylation .
- Gene Regulation : Transcriptome analysis following treatment with the compound revealed differential expression of genes associated with cancer progression and inflammatory responses. Notably, 993 transcripts were identified as differentially expressed, suggesting that the compound may play a role in transcriptional regulation .
- Enzyme Interaction : The compound has been studied for its interaction with inositol phosphate kinases, which are crucial in cellular signaling pathways. It has been shown to decrease the accumulation of inositol phosphates, further implicating its role in cellular signaling modulation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study evaluated the effects of the compound on U251 glioblastoma cells, reporting a significant decrease in cell viability and alterations in gene expression related to tumor metastasis and inflammation. The findings suggest potential applications in cancer therapy .
- Case Study 2 : Research involving similar compounds indicates that modifications to the piperidine structure can enhance biological activity. Compounds sharing structural motifs with this compound exhibited varying degrees of receptor affinity, suggesting a pathway for developing more potent derivatives.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | IC50 (nM) | Activity Profile |
---|---|---|---|
This compound | ~400 | Antitumor, gene regulation | |
N-Methylpiperidine derivative | ~700 | Varying pharmacological properties | |
Phenoxyethylamine | ~900 | Reference for activity comparisons |
Properties
IUPAC Name |
tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLRAYZVIBFRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624072 | |
Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199105-03-8 | |
Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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